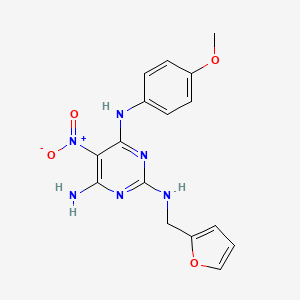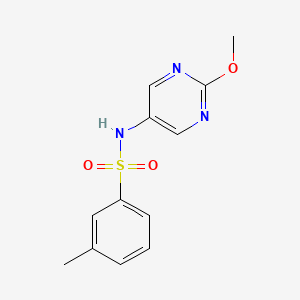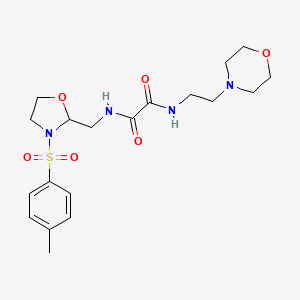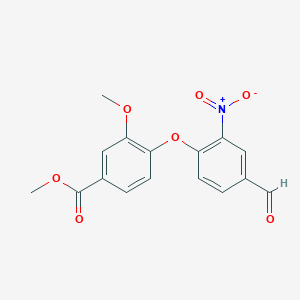
N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine, also known as FMePy, is a novel compound that has gained significant attention in scientific research for its potential therapeutic applications. FMePy belongs to the class of pyrimidine derivatives and has shown promising results in various in vitro and in vivo studies.
Mechanism Of Action
N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine exerts its therapeutic effects by inhibiting various key enzymes and pathways involved in cancer cell proliferation, bacterial and fungal growth, and neurodegeneration. N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, thereby preventing cancer cell proliferation. In bacterial and fungal cells, N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine inhibits the activity of dihydrofolate reductase, an enzyme involved in folate metabolism, leading to cell death. In neurodegenerative disorders, N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine exerts its neuroprotective effects by scavenging free radicals and inhibiting oxidative stress-induced neuronal damage.
Biochemical and Physiological Effects:
N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine has been shown to have several biochemical and physiological effects in various in vitro and in vivo studies. N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of various oncogenes in cancer cells. In bacterial and fungal cells, N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine has been shown to disrupt cell membrane integrity, inhibit DNA synthesis, and induce cell death. In neurodegenerative disorders, N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine has been shown to reduce oxidative stress-induced neuronal damage, improve cognitive function, and enhance neuronal survival.
Advantages And Limitations For Lab Experiments
N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine has several advantages for lab experiments, including its ease of synthesis, high purity, and excellent stability. N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine is also highly soluble in water, making it easy to work with in various assays. However, N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine has some limitations, including its relatively high cost and limited availability.
Future Directions
N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine has shown promising results in various scientific research studies, and several future directions can be explored to further understand its potential therapeutic applications. Some of the future directions include:
1. Investigating the synergistic effects of N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine with other anticancer or antimicrobial agents.
2. Exploring the potential of N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine as a therapeutic agent for other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
3. Investigating the pharmacokinetics and pharmacodynamics of N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine in animal models to determine its optimal dosing and administration.
4. Developing novel formulations of N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine for improved bioavailability and targeted delivery.
Conclusion:
N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine is a novel compound that has shown promising results in various scientific research studies for its potential therapeutic applications. N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine has demonstrated potent antiproliferative, antibacterial, antifungal, and neuroprotective effects, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanisms of action of N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine and its potential therapeutic applications in various fields of medicine.
Synthesis Methods
N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine can be synthesized by a straightforward and efficient method using commercially available starting materials. The synthesis involves the condensation of 4-methoxyaniline, furfural, and barbituric acid in the presence of a catalyst, followed by nitration and reduction steps to obtain the final product.
Scientific Research Applications
N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, infectious diseases, and neurodegenerative disorders. In cancer research, N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine has shown potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. In infectious disease research, N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine has demonstrated excellent antibacterial and antifungal activity against several pathogenic microorganisms. In neurodegenerative disorder research, N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine has shown neuroprotective effects against oxidative stress-induced neuronal damage.
properties
IUPAC Name |
2-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4/c1-25-11-6-4-10(5-7-11)19-15-13(22(23)24)14(17)20-16(21-15)18-9-12-3-2-8-26-12/h2-8H,9H2,1H3,(H4,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPXDZCLCFKARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26664119 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [(7-fluoro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetate](/img/structure/B2949246.png)



![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2949253.png)


![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide](/img/structure/B2949260.png)


![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(isopropylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2949265.png)
![Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B2949266.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2949268.png)